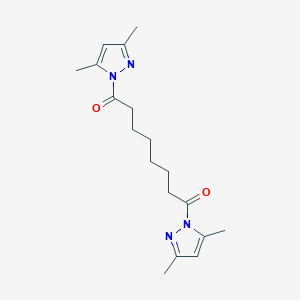
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as DMOP, is a synthetic compound with potential applications in scientific research. DMOP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Chemistry and Properties of Benzothiazole Derivatives
Benzothiazole derivatives, including N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, are studied for their vast applications in chemistry and their properties. These compounds are notable for their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Research identifies potential areas of interest for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Medicinal Applications
The therapeutic potential of benzothiazole derivatives spans across various pharmaceutical applications. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and are potential antitumor agents. The versatility and structural simplicity of benzothiazole make it a critical scaffold in drug discovery, particularly for cancer treatment. This has led to benzothiazole-based chemotherapeutic agents being developed for clinical use in treating various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Benzothiazole in Anticancer Research
Further advancements in the structural modifications of benzothiazole have emphasized its significance in developing antitumor agents. The promising biological profile and ease of synthesis of benzothiazole derivatives have spurred the design and development of new compounds as potential chemotherapeutics. These efforts highlight the ongoing need for innovative drug combinations and the development of next-generation drugs for cancer treatment (Ahmed et al., 2012).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPGCRFUQCXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)

